7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of chlorine atoms at the 7 and 2 positions, along with a formyl group at the 3 position, makes this compound unique and of interest in various fields of chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then chlorinated at the 7 position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The chloromethylation at the 2 position can be achieved using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group at the 3 position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms at the 7 and 2 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reduction: 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-methanol
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chlorine atoms and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C9H6Cl2N2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-7-8(5-14)13-2-1-6(11)3-9(13)12-7/h1-3,5H,4H2 |
InChI Key |
BQWAQGWXZLGSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2C=O)CCl)C=C1Cl |
Origin of Product |
United States |
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